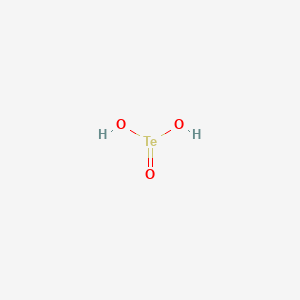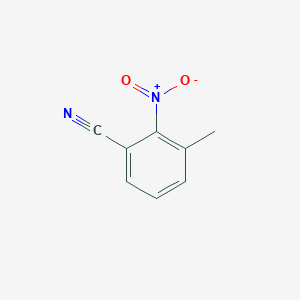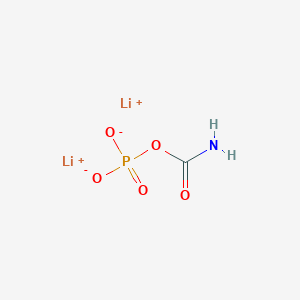![molecular formula C14H28O4Si B167988 (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)éthyl)triéthoxysilane CAS No. 10217-34-2](/img/structure/B167988.png)
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)éthyl)triéthoxysilane
Vue d'ensemble
Description
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is a chemical compound with the molecular formula C14H28O4Si. It is a silane derivative that features a bicyclic structure with an oxirane ring, making it a unique and versatile compound in various chemical applications .
Applications De Recherche Scientifique
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Mécanisme D'action
Target of Action
The primary target of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is the surface of various substrates . It is used to functionalize these surfaces, particularly in the context of nanoparticle dispersion .
Mode of Action
This compound acts as a silane-based coupling agent . It modifies the surface of substrates to improve the dispersion of nanoparticles . It can also be used as an adhesion promoter by treating the precursor material with epoxy silanes .
Biochemical Pathways
It is known that the compound’s epoxy group is more reactive than glycidoxypropyl systems . This suggests that it may interact with a variety of biochemical pathways, particularly those involving surface modification and adhesion.
Result of Action
The primary result of the action of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is the modification of substrate surfaces to improve nanoparticle dispersion . This can enhance the performance of various materials and systems, including water-borne coatings on alkaline substrates and UV cure and epoxy systems .
Action Environment
The action, efficacy, and stability of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane can be influenced by various environmental factors. For instance, the compound’s reactivity and effectiveness as a surface modifier can be affected by the presence of moisture . Additionally, the compound’s stability may be influenced by storage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane typically involves the reaction of a bicyclic epoxide with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane can undergo various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and acids. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)trimethoxysilane
- (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triisopropoxysilane
Uniqueness
Compared to similar compounds, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane offers unique properties due to its ethoxy groups, which provide different reactivity and solubility characteristics. This makes it particularly suitable for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)10-9-12-7-8-13-14(11-12)18-13/h12-14H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKMRHNZZLJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1CCC2C(C1)O2)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
866101-87-3 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866101-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044762 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10217-34-2 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(4.1.0)heptane, 3-(2-(triethoxysilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-epoxycyclohexyl)ethyltriethoxy silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the likely role of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in adhesive formulations?
A: Based on its structure, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is likely to function as a silane coupling agent in adhesive formulations. These agents typically improve the adhesion between organic polymers and inorganic materials. The molecule features a triethoxysilane group capable of hydrolyzing and forming strong bonds with inorganic surfaces. Simultaneously, the organic portion containing the 7-oxabicyclo[4.1.0]heptane ring can react with and form bonds with organic polymers. This dual functionality allows the compound to act as a bridge, enhancing the overall strength and durability of the adhesive bond. []
Q2: What analytical methods could be employed to characterize (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in an adhesive formulation?
A2: Several analytical techniques can be employed to characterize (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane within an adhesive:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)



![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)



